1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone
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Description
1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone, also known as MMQO, is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. MMQO is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated in detail.
Scientific Research Applications
Anticancer Properties
1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Some key findings include:
- Apoptosis Induction : The compound induces programmed cell death (apoptosis) in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Inhibition of Cell Proliferation : It suppresses cancer cell growth by interfering with DNA replication and cell cycle progression .
Neuroprotective Effects
1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has attracted interest in neurobiology due to its potential neuroprotective properties:
- Anti-Inflammatory Activity : It reduces neuroinflammation by inhibiting pro-inflammatory cytokines and microglial activation .
- Mitochondrial Protection : The compound stabilizes mitochondrial membranes and prevents oxidative stress-induced damage in neurons .
Antimicrobial Activity
Researchers have explored the compound’s antimicrobial potential:
- Antibacterial Effects : 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
- Antifungal Properties : It also shows efficacy against fungal pathogens, such as Candida albicans .
Anti-Inflammatory and Analgesic Properties
- The compound has been studied for its anti-inflammatory effects, particularly in animal models of inflammation and pain .
Antioxidant Capacity
- 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Photophysical Applications
- The compound exhibits interesting photophysical properties, including fluorescence and phosphorescence behavior .
Other Potential Applications
properties
IUPAC Name |
1-methyl-3-(4-methylphenoxy)quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)20-15-16(19)18(2)14-6-4-3-5-13(14)17-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJMBBUBXMYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone |
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